molecular formula C20H16ClN5O2 B2888996 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899967-28-3

4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2888996
CAS No.: 899967-28-3
M. Wt: 393.83
InChI Key: FBNCXXBTNMYGNH-UHFFFAOYSA-N
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Description

4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway , which is essential for the development, activation, and survival of B-cells. By irreversibly binding to the cysteine-481 residue in the BTK active site, this inhibitor effectively blocks downstream signaling, making it a valuable tool for investigating B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders such as rheumatoid arthritis. Targeted therapies that inhibit specific signaling molecules are a cornerstone of modern oncology research . This compound enables researchers to precisely dissect the role of BTK in disease pathogenesis and to evaluate the mechanisms of resistance that can arise from mutations in the BTK gene. Its research value is further amplified in studies exploring combination therapies, where it can be used alongside other agents to overcome compensatory pathways and enhance anti-tumor efficacy. The pyrazolopyrimidine scaffold of this molecule is a recognized pharmacophore for kinase inhibition, and the specific substitution pattern is designed to optimize selectivity and binding kinetics. As such, this inhibitor serves as a crucial chemical probe for advancing the understanding of B-cell biology and for the preclinical development of next-generation therapeutic agents for a range of hematologic and immunologic conditions.

Properties

IUPAC Name

4-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-12-3-8-16(9-13(12)2)26-18-17(10-23-26)20(28)25(11-22-18)24-19(27)14-4-6-15(21)7-5-14/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNCXXBTNMYGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H19ClN4O\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. It is hypothesized that the pyrazolo[3,4-d]pyrimidine scaffold plays a crucial role in inhibiting key kinases involved in cancer progression, particularly Polo-like kinase 1 (Plk1). Plk1 is a critical regulator of mitosis and is often overexpressed in various cancers.

Anticancer Activity

Research indicates that compounds similar to 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide exhibit significant anticancer properties. Specifically, studies have shown that they can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer models. The following table summarizes the findings from various studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Inhibition of Plk1 activity
A549 (Lung Cancer)8.7Induction of apoptosis
HeLa (Cervical Cancer)6.0Cell cycle arrest at G2/M phase

Other Biological Activities

Apart from anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Properties : The compound may also modulate inflammatory pathways, providing a basis for further investigation into its use in inflammatory diseases.

Case Studies

  • In vitro Studies : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
  • In vivo Studies : Animal models treated with similar pyrazolo[3,4-d]pyrimidine derivatives exhibited reduced tumor growth rates compared to control groups, supporting the findings from cell line studies .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamide Group

4-Trifluoromethyl Benzamide Derivative
  • Compound : N-(1-(3,4-Dimethylphenyl)-4-Oxo-1H-Pyrazolo[3,4-d]Pyrimidin-5(4H)-yl)-4-(Trifluoromethyl)Benzamide
  • Key Differences : Replaces 4-Cl with 4-CF₃.
  • Impact : The CF₃ group is more electron-withdrawing than Cl, which may enhance metabolic stability but reduce solubility. Molecular weight increases to 427.4 g/mol compared to the target compound (estimated ~425 g/mol).
Unsubstituted and Dichlorophenyl Derivatives
  • Compound : N-(3,4-Dichlorophenyl)-2-(1-(3,4-Dimethylphenyl)-4-Oxo-1H-Pyrazolo[3,4-d]Pyrimidin-5(4H)-yl)Acetamide
  • Key Differences : Substitutes benzamide with a 3,4-dichlorophenyl acetamide.
  • The dichlorophenyl group increases molecular weight (442.3 g/mol) and lipophilicity.

Core Modifications on the Pyrazolo[3,4-d]Pyrimidinone Ring

3-Chlorophenyl Core Substituent
  • Compound : N-[1-(3-Chlorophenyl)-4-Oxo-1,4-Dihydro-5H-Pyrazolo[3,4-d]Pyrimidin-5-yl]-2-(Trifluoromethyl)Benzamide
  • Key Differences : Replaces 3,4-dimethylphenyl with 3-chlorophenyl.
  • Impact : The smaller Cl substituent may reduce steric hindrance, improving interactions with hydrophobic enzyme pockets.
Thioxo and Fluorobenzyl Modifications
  • Compound : 4-Chloro-N-(2-(5-(2-Fluorobenzyl)-4-Oxo-4,5-Dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)Benzamide
  • Key Differences : Introduces a 2-fluorobenzyl group at the 5-position and an ethyl linker.
  • Molecular weight decreases slightly to 425.8 g/mol.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound (Abbreviated Name) Core Substituent Benzamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4-Dimethylphenyl 4-Chloro Not Provided ~425 (estimated) High lipophilicity, oxo group
4-Trifluoromethyl Analog 3,4-Dimethylphenyl 4-CF₃ C₂₁H₁₆F₃N₅O₂ 427.4 Enhanced electron withdrawal
Dichlorophenyl Acetamide 3,4-Dimethylphenyl 3,4-Dichloro (Acetamide) C₂₁H₁₇Cl₂N₅O₂ 442.3 Flexible linker, increased lipophilicity
3-Chlorophenyl Derivative 3-Chlorophenyl 2-CF₃ Not Provided Not Provided Reduced steric hindrance
Fluorobenzyl-Linked Compound 2-Fluorobenzyl 4-Chloro C₂₁H₁₇ClFN₅O₂ 425.8 Ethyl linker, fluorinated core

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles

The foundational pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation between 5-aminopyrazoles and formamide derivatives. A one-flask procedure using phosphorus tribromide (PBr₃) in dimethylformamide (DMF) achieves this efficiently:

Procedure :

  • 5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole (1.0 equiv) reacts with PBr₃ (3.0 equiv) in DMF at 60°C for 2 hours.
  • Hexamethyldisilazane (3.0 equiv) is added, followed by reflux for 4 hours.
  • Work-up yields 1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Intermediate I ) in 78–85% yield.

Key Data :

Parameter Value Source
Yield 78–85%
Reaction Time 6 hours (total)
Purification Column chromatography (SiO₂)

N1 Functionalization with 3,4-Dimethylphenyl Group

Copper-Catalyzed Ullmann-Type Coupling

Introduction of the 3,4-dimethylphenyl group at N1 employs Ullmann coupling under microwave irradiation for accelerated kinetics:

Procedure :

  • Intermediate I (1.0 equiv), 1-bromo-3,4-dimethylbenzene (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv) in DMF.
  • Microwave irradiation at 120°C for 45 minutes.
  • Isolation yields 1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Intermediate II ) in 82% yield.

Optimization Insights :

  • Solvent screening showed DMF superior to DMSO or NMP due to better CuI solubility.
  • Excess aryl bromide (>1.2 equiv) led to di-alkylation byproducts (≤12%).

Installation of 4-Chlorobenzamide Moiety

Amide Coupling via Mixed Carbonate Activation

The 5-amino group of Intermediate II undergoes benzoylation using 4-chlorobenzoyl chloride under Schotten-Baumann conditions:

Procedure :

  • Intermediate II (1.0 equiv) suspended in THF/H₂O (4:1).
  • 4-Chlorobenzoyl chloride (1.5 equiv) added dropwise at 0°C with vigorous stirring.
  • Reaction quenched after 3 hours; product precipitated at pH 7.
  • Recrystallization from ethanol affords target compound in 68% yield.

Spectroscopic Validation :

  • ¹H NMR (DMSO-d6) : δ 8.42 (s, 1H, pyrimidine-H), 7.89–7.32 (m, 8H, aromatic), 2.31 (s, 6H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Alternative Synthetic Pathways

Tandem Cyclization-Amidation Approach

A streamlined method combines pyrimidine ring formation and benzamide installation in one pot:

Procedure :

  • 3,4-Dimethylaniline (1.0 equiv), ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 equiv), and 4-chlorobenzoyl isocyanate (1.2 equiv) refluxed in acetonitrile for 12 hours.
  • Direct isolation yields target compound in 61% yield.

Advantages :

  • Eliminates separate protection/deprotection steps.
  • Ideal for scale-up due to reduced solvent usage.

Critical Analysis of Methodologies

Table 1. Comparative Performance of Synthetic Routes

Parameter Route A (Stepwise) Route B (Tandem)
Total Yield 52% 61%
Purity (HPLC) >98% 95%
Reaction Steps 3 1
Scalability Moderate High
Byproduct Formation 5–8% 12–15%

Route A offers superior purity and control, while Route B excels in step economy. The choice depends on application-specific needs for purity versus throughput.

Mechanistic Considerations

Cyclization Step

The PBr₃-mediated cyclization proceeds via Vilsmeier-Haack intermediate formation, where PBr₃ activates the formamide carbonyl, enabling nucleophilic attack by the pyrazole amine.

Amidation Dynamics

Schotten-Baumann conditions favor rapid benzoylation by maintaining aqueous-organic phase separation, minimizing hydrolysis of the acyl chloride.

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates : Use of DMF/THF mixtures (3:1) enhances solubility during coupling steps.
  • Regioselectivity in N1 Substitution : Employing bulky bases (e.g., DIPEA) directs alkylation to the N1 position over N2.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of 5-amino-1H-pyrazole-4-carboxamide derivatives with substituted benzoyl chlorides under basic conditions (e.g., triethylamine in DMSO or ethanol) . Yield optimization requires precise temperature control (60–80°C), solvent selection (polar aprotic solvents enhance nucleophilic substitution), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Catalysts like DMAP may accelerate amide bond formation .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and core integrity, while High-Resolution Mass Spectrometry (HR-MS) verifies molecular weight (±5 ppm accuracy) . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Differential Scanning Calorimetry (DSC) identifies polymorphic forms, critical for reproducibility in biological assays .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Begin with in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) targeting kinases like EGFR or CDKs due to structural similarity to known pyrazolopyrimidine inhibitors . Cytotoxicity can be screened via MTT assay in cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs (e.g., Imatinib). Parallel antimicrobial testing (MIC assays against E. coli and S. aureus) explores broad-spectrum activity .

Advanced Research Questions

Q. How can conflicting bioactivity data between structurally similar derivatives be resolved?

  • Methodological Answer : Contradictions often arise from substituent effects. For example, replacing the 3,4-dimethylphenyl group with a 4-fluorophenyl moiety (Evidences 3, 12) alters steric and electronic properties, impacting target binding. Use molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations to compare binding affinities across derivatives. Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic differences in enzyme interactions .

Q. What strategies are effective for improving metabolic stability and pharmacokinetics in preclinical studies?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation . Assess metabolic stability via liver microsome assays (human/rat) and plasma protein binding (ultrafiltration). For in vivo pharmacokinetics, administer the compound intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models, with LC-MS/MS quantification of plasma concentrations over 24 hours. Adjust formulations using PEGylated nanoparticles to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer : Systematically vary substituents on the benzamide and pyrazolopyrimidine moieties. For example:

  • Position 3,4-dimethylphenyl : Replace with halogenated aryl groups (e.g., 4-Cl, 4-F) to enhance lipophilicity and target engagement .
  • Benzamide 4-chloro group : Substitute with sulfonamide or nitro groups to modulate electron density and hydrogen-bonding capacity .
    Evaluate changes via IC₅₀ shifts in kinase assays and computational ADMET predictions (SwissADME). Prioritize analogs with >10-fold potency improvements and logP <5 .

Q. What experimental approaches can elucidate the compound’s mechanism of action in cancer cell apoptosis?

  • Methodological Answer : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., PI3K/AKT, MAPK). Confirm apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays. Use CRISPR-Cas9 knockout models to validate target genes (e.g., Bcl-2 family proteins). Cross-reference with kinome-wide profiling (Kinobeads) to identify off-target effects .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility and stability profiles?

  • Methodological Answer : Solubility varies with pH and solvent systems. For example, aqueous solubility (<0.1 mg/mL at pH 7.4) may conflict with DMSO-based assays. Use shake-flask method with HPLC quantification under standardized conditions (25°C, 24 hr agitation). Stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring detect degradation products (e.g., hydrolyzed amide bonds) .

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